molecular formula C12H5Br3FNOS B14376277 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL CAS No. 90252-00-9

1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL

Cat. No.: B14376277
CAS No.: 90252-00-9
M. Wt: 469.95 g/mol
InChI Key: BTHPKLYPASMHEG-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL typically involves multi-step reactions starting from phenothiazine derivatives. The introduction of bromine and fluorine atoms can be achieved through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of phenothiazine sulfoxides or sulfones.

    Reduction: Formation of partially or fully dehalogenated phenothiazine derivatives.

    Substitution: Formation of phenothiazine derivatives with different functional groups replacing the halogens.

Scientific Research Applications

1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL
  • 1,2,4-Tribromo-10H-phenothiazin-3-OL

Uniqueness

1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

90252-00-9

Molecular Formula

C12H5Br3FNOS

Molecular Weight

469.95 g/mol

IUPAC Name

1,2,4-tribromo-8-fluoro-10H-phenothiazin-3-ol

InChI

InChI=1S/C12H5Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3,17-18H

InChI Key

BTHPKLYPASMHEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC3=C(S2)C(=C(C(=C3Br)Br)O)Br

Origin of Product

United States

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